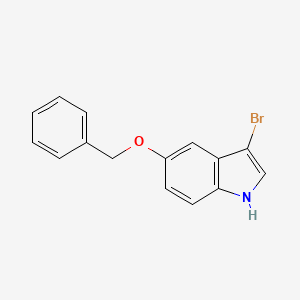

5-(Benzyloxy)-3-bromo-1H-indole

説明

BenchChem offers high-quality 5-(Benzyloxy)-3-bromo-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-3-bromo-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-14-9-17-15-7-6-12(8-13(14)15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXOJKXWRRGKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477452 | |

| Record name | 3-bromo-5-benzyloxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569337-39-9 | |

| Record name | 3-bromo-5-benzyloxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-(Benzyloxy)-3-bromo-1H-indole CAS number and molecular weight

A Pivotal Scaffold in Indole Alkaloid Synthesis

Part 1: Executive Summary & Chemical Identity

5-(Benzyloxy)-3-bromo-1H-indole is a specialized halogenated indole derivative extensively utilized as a transient intermediate in the synthesis of serotonin (5-HT) receptor ligands, melatonin analogues, and complex indole alkaloids.

Unlike its stable parent compound (5-benzyloxyindole), the 3-bromo derivative is electronically activated and prone to rapid oxidative degradation. Consequently, it is rarely isolated in its free base form. In commercial and industrial contexts, it is almost exclusively handled either as a freshly prepared solution or as its stabilized N-protected congener (e.g., N-Boc).

This guide addresses the critical handling parameters, synthesis logic, and stabilization protocols required to successfully deploy this scaffold in drug discovery.

Table 1: Physicochemical Profile[1]

| Property | Data | Notes |

| Compound Name | 5-(Benzyloxy)-3-bromo-1H-indole | Free base form |

| CAS Number | Not Assignable / In-situ | Frequently cited via N-Boc derivative: 914349-28-3 |

| Molecular Formula | C₁₅H₁₂BrNO | |

| Molecular Weight | 302.17 g/mol | |

| Appearance | Unstable solid / Oil | Darkens rapidly upon light exposure |

| Solubility | DCM, THF, DMF | Poor solubility in water/hexanes |

| Stability | Low | Sensitive to light, air, and acid |

Critical Note on CAS: There is no permanent, widely recognized CAS registry number for the isolated free base due to its instability. Researchers purchasing this material will typically find the stabilized form: tert-butyl 5-(benzyloxy)-3-bromo-1H-indole-1-carboxylate (CAS 914349-28-3, MW 402.28) .

Part 2: Synthetic Strategy & Mechanistic Insight

The synthesis of 3-bromoindoles is governed by the high nucleophilicity of the C3 position. The 5-benzyloxy group acts as a strong electron-donating group (EDG), further activating the indole ring. This makes the reaction with electrophiles like

Mechanistic Pathway

The reaction proceeds via an electrophilic aromatic substitution (

Figure 1: Electrophilic substitution mechanism at the C3 position. Note the susceptibility of the product to degradation.

The Stabilization Imperative

Because the resulting 3-bromoindole remains electron-rich, it is susceptible to radical-mediated decomposition. To isolate a stable solid, the nitrogen must be "capped" with an electron-withdrawing group (EWG) such as a Boc (tert-butoxycarbonyl) or Tosyl group immediately after bromination. This pulls electron density out of the ring, deactivating it against further side reactions.

Part 3: Experimental Protocols

Protocol A: In-Situ Generation for Cross-Coupling

Recommended when the 3-bromo intermediate is immediately consumed (e.g., Suzuki coupling).

Reagents:

-

5-(Benzyloxy)indole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

DMF (Dimethylformamide), anhydrous

Procedure:

-

Dissolution: Dissolve 5-(benzyloxy)indole in anhydrous DMF (0.2 M concentration) in a foil-wrapped flask (light protection is mandatory).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Bromination: Add NBS portion-wise over 15 minutes.

-

Scientist's Insight: Do not add NBS all at once. An exotherm can lead to C2-bromination impurities.

-

-

Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (silica; 20% EtOAc/Hexane). The product spot will be less polar than the starting material.

-

Self-Validation: If the spot turns purple/brown rapidly on the TLC plate, it confirms the presence of the unstable 3-bromo species.

-

-

Usage: Use this solution immediately for the subsequent coupling step. Do not attempt to evaporate to dryness.

Protocol B: Synthesis of Stable N-Boc Derivative (CAS 914349-28-3)

Recommended for storage or material transfer.

Figure 2: One-pot bromination and protection workflow to access the stable N-Boc derivative.

Procedure:

-

Perform Protocol A (Steps 1-4).

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) directly to the reaction mixture at 0°C.

-

Add Triethylamine (TEA) (1.5 eq) and a catalytic amount of DMAP (dimethylaminopyridine).

-

Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organics with brine, dry over

.[2] -

Purification: Flash chromatography (Hexanes/EtOAc). The N-Boc group significantly increases lipophilicity and stability.

Part 4: Applications in Drug Discovery

The 5-benzyloxy-3-bromoindole scaffold is a "privileged structure" in medicinal chemistry due to its versatility.

-

Suzuki-Miyaura Coupling: The C3-Bromine is an excellent handle for Palladium-catalyzed cross-coupling to install aryl or heteroaryl groups. This is the primary route to 3-arylindoles .

-

C-H Activation Precursor: The bromine blocks the reactive C3 position, forcing C-H activation logic to occur at C2, allowing for precise regiocontrol in complex syntheses.

-

Serotonin Analogues: The 5-benzyloxy group mimics the 5-hydroxy group of serotonin (5-HT) but adds a hydrophobic tail, often used to probe the size of the receptor binding pocket before final deprotection (hydrogenolysis) to the free phenol.

Part 5: References

-

PubChem. (2023).[3] 5-(Benzyloxy)-3-bromo-1H-indole, N-Boc protected (Compound Summary).[4][5] National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Organic Synthesis.[2][6][Link]

Sources

- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tethered Indoxyl-Glucuronides for Enzymatically Triggered Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 16641084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-BROMOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 143259-56-7 [chemicalbook.com]

- 5. PubChemLite - 5-(benzyloxy)-3-bromo-1h-indole, n-boc protected (C20H20BrNO3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

The Strategic Utility of 5-(Benzyloxy)-3-bromo-1H-indole in Modern Drug Discovery: A Technical Guide

Preamble: The Enduring Legacy of the Indole Nucleus in Pharmacology

The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active compounds.[1] Its presence in essential natural products like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biochemistry. Consequently, indole derivatives have been a fertile ground for the development of therapeutics, leading to FDA-approved drugs for conditions ranging from migraines to cancer.[1][2][3] The strategic functionalization of the indole ring is paramount in modulating the pharmacological profile of these molecules. This guide delves into the specific role and application of a highly versatile intermediate: 5-(Benzyloxy)-3-bromo-1H-indole.

Core Attributes of 5-(Benzyloxy)-3-bromo-1H-indole: A Multifunctional Building Block

5-(Benzyloxy)-3-bromo-1H-indole is not merely a passive scaffold; it is an intelligently designed intermediate offering orthogonal reactivity at three key positions. This strategic design allows for sequential and controlled modifications, making it a powerful tool in the synthesis of complex molecular architectures.

-

The 3-Bromo Position: The bromine atom at the C3 position is the primary site for introducing molecular diversity. It serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

-

The 5-Benzyloxy Group: The benzyloxy group at the C5 position serves as a robust protecting group for a phenol. This is crucial as the free hydroxyl group could interfere with many of the reactions targeting the C3 position. The benzyl group can be selectively removed under mild conditions, typically via hydrogenolysis, at a later stage of the synthesis to reveal the phenol, which is a common pharmacophore in many drug classes.

-

The Indole Nitrogen (N1): The nitrogen atom of the indole ring can be readily functionalized, for instance, through alkylation or acylation.[4] This provides another avenue for modifying the properties of the final compound, such as solubility, metabolic stability, and receptor-binding affinity.

Synthesis of the Core Intermediate: A Strategic Approach

The synthesis of 5-(Benzyloxy)-3-bromo-1H-indole itself requires a multi-step approach, typically starting from a commercially available substituted aniline. A common strategy involves the protection of the hydroxyl group, followed by an indole ring formation and subsequent selective bromination.

Illustrative Synthetic Workflow

Caption: A generalized synthetic pathway to 5-(Benzyloxy)-3-bromo-1H-indole.

Step-by-Step Experimental Protocol (Illustrative)

-

Protection of 4-Aminophenol: To a solution of 4-aminophenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate. Then, add benzyl bromide dropwise at room temperature and stir until the reaction is complete (monitored by TLC). The product, 4-(benzyloxy)aniline, is then isolated after an aqueous workup and purification.

-

Indole Ring Formation: A number of classic named reactions can be employed to form the indole ring. For instance, the Gassman indole synthesis involves the reaction of the aniline with a hypohalite and a base to form a 3-thioalkoxyindole, which is then reduced to the indole.[5]

-

Selective Bromination: The C3 position of the indole ring is highly susceptible to electrophilic substitution.[6] To achieve selective bromination at this position, a solution of 5-(benzyloxy)-1H-indole in a solvent like DMF can be treated with a mild brominating agent such as N-bromosuccinimide (NBS) at a low temperature to yield the desired 5-(benzyloxy)-3-bromo-1H-indole.

Key Transformations and Applications in Pharmaceutical Synthesis

The true value of 5-(Benzyloxy)-3-bromo-1H-indole lies in its utility in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for their broad substrate scope and functional group tolerance.[7]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the C3 position of the indole and various aryl or heteroaryl boronic acids or esters.[8][9][10][11] This allows for the introduction of a wide range of substituents, which is critical for structure-activity relationship (SAR) studies.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

-

To a reaction vessel, add 5-(benzyloxy)-3-bromo-1H-indole, the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon).

-

A degassed solvent system, such as a mixture of toluene and water, is added.

-

The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the introduction of primary or secondary amines at the C3 position of the indole.[7][12][13][14][15] This is particularly important for synthesizing compounds that interact with biological targets through hydrogen bonding or ionic interactions.

Caption: Schematic of the Buchwald-Hartwig amination reaction.

-

In a glovebox, a reaction vial is charged with 5-(benzyloxy)-3-bromo-1H-indole, a palladium precatalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., XPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide.

-

The amine is then added, followed by an anhydrous, deoxygenated solvent like toluene.

-

The vial is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

The reaction progress is monitored by an appropriate analytical technique.

-

After completion, the reaction is cooled, quenched, and the product is isolated and purified, often via chromatography.

Case Study: Synthesis of a Hypothetical Bioactive Molecule

To illustrate the utility of 5-(Benzyloxy)-3-bromo-1H-indole, consider the synthesis of a hypothetical selective thyroid hormone receptor β agonist, a class of drugs with potential for treating metabolic disorders.

Caption: A plausible multi-step synthesis utilizing the title intermediate.

This hypothetical pathway demonstrates the power of sequential functionalization. The Suzuki coupling first introduces a key aromatic substituent. Subsequent standard organic transformations modify this new group, and finally, deprotection of the 5-benzyloxy group unmasks a crucial phenol moiety for receptor binding.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 5-(Benzyloxy)-3-bromo-1H-indole and its precursors and derivatives.

| Aspect | Recommendation | Citation |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. | |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling. | [16] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [17][18] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [17] |

Conclusion

5-(Benzyloxy)-3-bromo-1H-indole is a testament to the power of strategic molecular design in pharmaceutical development. Its pre-installed, orthogonally reactive functional groups—a versatile bromine atom for cross-coupling, a protected phenol for later-stage unmasking, and a modifiable indole nitrogen—provide a highly efficient and flexible platform for the synthesis of complex, biologically active molecules. For researchers and scientists in drug discovery, a thorough understanding of the reactivity and handling of this intermediate opens doors to novel chemical matter and accelerates the journey from a synthetic concept to a potential therapeutic agent.

References

- Safety Data Sheet for a related brominated compound. (2014, June 29). Sigma-Aldrich.

- EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole. (n.d.). Google Patents.

- SAFETY DATA SHEET for 5-Benzyloxyindole-3-carboxaldehyde. (2010, August 30). Fisher Scientific.

- SAFETY DATA SHEET for Indole. (2025, October 16). Sigma-Aldrich.

- SAFETY DATA SHEET for 4-(Phenylmethoxy)-1H-indole. (2025, September 15). ThermoFisher.

- Safety Data Sheet for 1-Benzyl-7-bromo-1H-indazole. (2024, December 19). CymitQuimica.

- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). Chiba University.

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.).

- How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ. (2022, January 11). Guidechem.

- EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. (n.d.). Google Patents.

- Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (n.d.). Beilstein Archives.

- 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. (n.d.). PMC - NIH.

- Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diaryl

- Synthesis and Reactions of Indoles. (n.d.). Organic Chemistry Portal.

- Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.

- common side reactions in the synthesis of 5-Bromoindole. (n.d.). Benchchem.

- Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons.

- Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (n.d.). PMC.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- 877-03-2|5-Bromo-1H-indole-3-carbaldehyde|BLD Pharm. (n.d.). BLD Pharm.

- Palladium-catalyzed Buchwald-Hartwig amination. (n.d.).

- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). PMC.

- Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.).

- A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (n.d.). Benchchem.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI.

- Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. (n.d.). PubMed.

Sources

- 1. news-medical.net [news-medical.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 5. ecommons.luc.edu [ecommons.luc.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. atlanchimpharma.com [atlanchimpharma.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Regioselective Bromination of 5-Benzyloxyindole at the C-3 Position

Abstract & Introduction

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for ubiquitous neurotransmitter analogs (serotonin, melatonin) and a vast array of therapeutics. 5-Benzyloxyindole is a critical intermediate, particularly in the synthesis of 5-HT receptor agonists and antagonists.

Functionalization of this scaffold at the C-3 position is a pivotal step for introducing carbon chains via cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or for Mannich-type elaborations. However, the 5-benzyloxy group presents a specific synthetic challenge: it is a strong electron-donating group (EDG) that significantly activates the indole ring. This activation increases the risk of side reactions, including:

-

Over-bromination at the C-2 or C-6 positions.

-

Oxidative dimerization of the indole.

-

Oxindole formation via oxidation of the C2-C3 double bond.

This guide details a high-fidelity protocol for the monobromination of 5-benzyloxyindole using N-Bromosuccinimide (NBS) in Dimethylformamide (DMF). This system is selected for its ability to maintain kinetic control, ensuring high regioselectivity (>95%) and scalability.

Mechanistic Principles & Regioselectivity

The Electronic Landscape

Indoles undergo Electrophilic Aromatic Substitution (

In 5-benzyloxyindole , the oxygen atom at C-5 donates electron density into the benzene ring via resonance (+M effect). This increases the overall nucleophilicity of the system. While the C-3 position remains the primary site of attack, the enhanced electron density lowers the activation energy for substitution at other positions (C-2, C-4, C-6), making temperature control and reagent stoichiometry critical.

Why NBS/DMF?

-

N-Bromosuccinimide (NBS): Unlike elemental bromine (

), which generates high local concentrations of bromonium ions ( -

Dimethylformamide (DMF): DMF is a polar aprotic solvent that serves two functions:

-

Solubility: It effectively dissolves the hydrophobic 5-benzyloxyindole.

-

Stabilization: It stabilizes the polar transition state (sigma complex) and scavenges HBr formed during the reaction, preventing acid-catalyzed polymerization or isomerization.

-

Reaction Pathway Visualization

The following diagram illustrates the electron flow and the critical intermediate stabilization.

Figure 1: Mechanistic pathway of electrophilic bromination at C-3. The reaction is kinetically controlled at 0°C to prevent thermodynamic equilibration to C-2 products.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Purity | Role |

| 5-Benzyloxyindole | 223.27 | 1.0 | >98% | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 99% | Brominating Agent |

| DMF (Anhydrous) | - | - | 99.8% | Solvent |

| Sodium Thiosulfate ( | - | - | Sat. Sol. | Quench |

| Ethyl Acetate / Hexanes | - | - | HPLC Grade | Extraction/Purification |

Step-by-Step Methodology

Step 1: Preparation (T = 0 min)

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Charge 5-Benzyloxyindole (2.23 g, 10.0 mmol) .

-

Add DMF (20 mL) . Note: Concentration should be ~0.5 M. Too dilute slows the reaction; too concentrated risks exotherms.

-

Stir until fully dissolved.

-

CRITICAL: Cool the solution to 0°C using an ice/water bath. Allow 15 minutes for thermal equilibration.

Step 2: Bromination (T = 15 min)

-

Dissolve NBS (1.87 g, 10.5 mmol, 1.05 eq) in DMF (10 mL) in a separate vial.

-

Add the NBS solution dropwise to the indole solution over 20 minutes.

-

Why? Dropwise addition prevents a high local concentration of NBS, minimizing the risk of 2,3-dibromination.

-

-

Protect the reaction vessel from direct light (wrap in aluminum foil) to prevent radical side reactions.

Step 3: Monitoring (T = 1 hr)

-

Maintain at 0°C for 1 hour.

-

Monitor by TLC (20% EtOAc in Hexanes).

-

Starting Material:

-

Product:

(Slightly more polar due to Br). -

Over-brominated impurity:

(Less polar).

-

Step 4: Quench & Workup (T = 2 hr)

-

Pour the reaction mixture into Ice Water (150 mL) with vigorous stirring.

-

Observation: The product typically precipitates as a beige/off-white solid.

-

If solid forms: Filter via Buchner funnel. Wash cake with water (

mL) to remove DMF. -

If oil forms: Extract with Ethyl Acetate (

mL). Wash combined organics with 5%

Step 5: Purification

-

Recrystallization is preferred for stability.

-

Solvent System: Ethanol/Water or Hexane/DCM.

-

Yield Target: 85-92%.

-

Appearance: Off-white to pale brown crystalline solid.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 3-bromo-5-benzyloxyindole.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Dark Red/Brown Mixture | Oxidation of indole or free | Ensure NBS is fresh (white crystals, not yellow). Add 5% Sodium Thiosulfate wash during workup. |

| Multiple TLC Spots | Over-bromination (C-2/C-6) or Dimerization. | Strictly control temperature (keep at 0°C). Reduce NBS to 1.00 eq. Ensure dropwise addition. |

| Low Yield / Sticky Oil | DMF retention. | DMF is hard to remove. Wash organic layer thoroughly with water ( |

| Starting Material Remains | Incomplete reaction. | Allow to warm to RT only after 2 hours at 0°C. Check NBS quality (iodometric titration if necessary). |

Stability Note

3-Bromoindoles are notoriously unstable compared to their non-halogenated counterparts. They are sensitive to:

-

Light: Promotes radical debromination or polymerization. Store in amber vials.

-

Acid: Can induce migration of the bromine.

-

Storage: Store at -20°C under Argon for long-term stability.

References

-

Bocchi, V., & Palla, G. (1986). Synthesis of 3-bromoindoles and 3-bromoindole-2-carboxaldehydes. Journal of Organic Chemistry.[1][4]

-

Context: Foundational text on using NBS for indole bromination.[5]

-

-

Zhang, P., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences.

- Context: Validates the regioselectivity of NBS in polar aprotic solvents (MeCN/DMF)

-

Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS.[4] Journal of Organic Chemistry.[1][4]

- Context: Discusses the control of regioselectivity in substituted indoles using NBS.

-

Organic Chemistry Portal. Bromination of Indoles.

- Context: General repository of verified reaction schemes for indole halogen

Sources

- 1. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 2. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vc.bridgew.edu [vc.bridgew.edu]

Application Note: Chemoselective Deprotection of N-Benzyl 3-Bromoindole Derivatives

Executive Summary: The Chemoselectivity Challenge

The removal of the N-benzyl (Bn) protecting group from indole derivatives is a routine transformation in organic synthesis. However, when the substrate contains a halogen atom—specifically a bromine at the C-3 position—standard protocols fail.

The ubiquitous method of catalytic hydrogenolysis (H₂/Pd-C) presents a critical chemoselectivity issue: the C-Br bond is often weaker or kinetically more accessible to oxidative addition by Palladium(0) than the benzylic C-N bond is to hydrogenolysis. This leads to hydrodehalogenation (loss of bromine) occurring competitively with, or even prior to, debenzylation.

This guide details two robust, field-proven protocols that circumvent this issue, ensuring high-yield deprotection while preserving the integrity of the C-3 bromine atom.

Primary Protocol: Oxidative Deprotection (DMSO/KOtBu/O₂)[1]

Status: Gold Standard for Halogenated Heterocycles Mechanism: Base-Promoted Oxidative Cleavage via Hemiaminal Intermediate

This method, popularized by Haddach et al., utilizes the acidity of the benzylic protons and the oxidative capacity of molecular oxygen in DMSO. It is entirely orthogonal to reductive dehalogenation, making it the safest choice for 3-bromoindoles.

Mechanistic Pathway

The reaction proceeds through the deprotonation of the benzylic carbon, followed by reaction with molecular oxygen to form a hydroperoxide intermediate. This intermediate is reduced (likely by DMSO) to a hemiaminal, which spontaneously collapses to release benzaldehyde and the free indole.

Figure 1: Mechanistic pathway of oxidative debenzylation preserving the C-Br bond.

Experimental Protocol

Reagents:

-

Substrate: N-Benzyl-3-bromoindole derivative (1.0 equiv)

-

Solvent: Anhydrous DMSO (0.1 – 0.2 M concentration)

-

Base: Potassium tert-butoxide (KOtBu), 1.0 M in THF (3.0 – 4.0 equiv)

-

Oxidant: O₂ gas (balloon or bubbler)

-

Quench: Saturated aq. NH₄Cl[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum.

-

Dissolution: Dissolve the N-benzyl-3-bromoindole substrate in anhydrous DMSO.

-

Note: DMSO is not just a solvent here; it participates in the mechanism. Do not substitute with DMF or THF alone.

-

-

Base Addition: Cool the solution to 0 °C (ice bath) to control the initial exotherm. Add the KOtBu solution (in THF) dropwise via syringe. The solution will likely turn a deep color (often red or dark brown) due to anion formation.

-

Oxygenation: Insert a needle connected to an O₂ balloon (or a gas dispersion tube for larger scales) into the solution. Bubble O₂ gently through the reaction mixture.

-

Caution: Ensure proper venting to prevent pressure buildup.

-

-

Reaction: Allow the mixture to warm to room temperature while maintaining O₂ flow. Monitor by TLC.[2][3]

-

Typical Time: 30 minutes to 3 hours.

-

-

Quench: Once starting material is consumed, cool to 0 °C and carefully quench with saturated aqueous NH₄Cl.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMSO) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Purify via silica gel flash chromatography.

Key Advantages:

-

Chemoselectivity: Zero risk of debromination.

-

Speed: Reaction is typically fast (< 2 hours).

-

Tolerance: Compatible with other halogens (Cl, F) and nitriles.

Secondary Protocol: Lewis Acid-Mediated Transfer (AlCl₃/Anisole)

Status: Alternative for Base-Sensitive Substrates Mechanism: Friedel-Crafts Transalkylation

If the substrate contains base-sensitive groups (e.g., esters that might hydrolyze with KOtBu), this Lewis acid method is the preferred alternative. It involves the transfer of the benzyl group from the indole nitrogen to a scavenger molecule (anisole).

Mechanistic Pathway

Aluminum trichloride coordinates to the indole nitrogen or the benzyl ring, weakening the C-N bond. The benzyl carbocation (or complex) is then intercepted by the electron-rich anisole, forming para-benzylansiole and releasing the free indole.

Experimental Protocol

Reagents:

-

Substrate: N-Benzyl-3-bromoindole (1.0 equiv)

-

Reagent: Aluminum Chloride (AlCl₃), anhydrous (2.0 – 3.0 equiv)

-

Solvent/Scavenger: Anisole (used as solvent or co-solvent with DCM)

Step-by-Step Procedure:

-

Setup: Use strictly anhydrous conditions (oven-dried glassware, N₂ atmosphere). AlCl₃ reacts violently with moisture.

-

Dissolution: Dissolve the substrate in Anisole (0.2 M). Alternatively, use DCM as solvent and add Anisole (5.0 equiv).

-

Addition: Add anhydrous AlCl₃ powder in portions at room temperature.

-

Reaction: Stir at room temperature. Monitor closely by TLC.

-

Optimization: If sluggish, heat gently to 40–50 °C. Avoid refluxing if possible to prevent potential C-Br migration or cleavage, though AlCl₃ is generally safe for aryl bromides at mild temperatures.

-

-

Quench: Pour the reaction mixture carefully onto a mixture of ice and dilute HCl.

-

Note: This breaks up the aluminum salts.

-

-

Workup: Extract with DCM or EtOAc. Wash with NaHCO₃ (to remove acid) and brine.

-

Purification: Silica gel chromatography is required to separate the product from the p-benzylanisole byproduct.

Why Standard Hydrogenolysis Fails

It is critical to understand the hierarchy of reactivity on a Palladium surface to avoid experimental failure.

| Bond Type | Bond Dissociation Energy (kcal/mol) | Reactivity with Pd(0)/H₂ |

| Ar-I | ~65 | Very High (Fastest) |

| Ar-Br | ~81 | High (Often faster than Bn-N) |

| Bn-N | ~70-75 (C-N) | Moderate |

| Ar-Cl | ~96 | Low (Slowest) |

The Trap: In a standard hydrogenation (Pd/C, H₂, MeOH), the palladium catalyst inserts into the C-Br bond (oxidative addition) faster than it cleaves the benzylic C-N bond. The resulting hydride reduction yields the de-brominated indole (indole or N-benzylindole) as the major product.

Mitigation (Not Recommended): While "poisoned" catalysts (e.g., sulfided Pt/C) exist, they often result in incomplete debenzylation. The oxidative (Method A) or Lewis Acid (Method B) routes are far superior in reliability.

Comparative Data & Selection Guide

Use the following table to select the appropriate method for your specific substrate.

| Feature | Method A: Oxidative (KOtBu/DMSO) | Method B: Lewis Acid (AlCl₃/Anisole) | Method C: Hydrogenolysis (Pd/C) |

| Br Retention | Excellent (100%) | Good | Poor (High risk of loss) |

| Reaction pH | Strongly Basic | Strongly Acidic (Lewis) | Neutral |

| Functional Group Tolerance | Tolerates: Nitriles, Ethers, Halogens.Avoid: Base-labile esters. | Tolerates: Esters, Amides.Avoid: Acid-labile acetals. | Tolerates: Acids, Bases.Avoid: Halogens, Nitro groups. |

| Byproducts | Benzaldehyde (easy removal) | Benzylated Anisole (requires column) | Toluene (volatile) |

| Scalability | High (O₂ bubbling required) | High | High |

Decision Logic

Figure 2: Decision tree for selecting the optimal deprotection strategy.

References

-

Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). "An efficient method for the N-debenzylation of aromatic heterocycles."[4] Tetrahedron Letters, 43(3), 399–402. [Link]

- Key Reference for Method A. Establishes the KOtBu/DMSO/O₂ protocol.

-

Gigg, R., & Conant, R. (1983).[1] "The Allyl Group for Protection of Alcohols and Acids." Journal of the Chemical Society, Chemical Communications, (9), 465.

- Foundational work on the mechanism of oxidative debenzyl

- Supports the Lewis Acid scavenger concept (Method B).

-

Greene, T. W., & Wuts, P. G. M. (2014).[5] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

- General reference for deprotection hierarchies and AlCl₃ protocols.

Sources

Application Notes & Protocols: Strategic Use of 5-(Benzyloxy)-3-bromo-1H-indole in the Synthesis of Serotonin Analogs

Introduction: The Strategic Importance of 5-(Benzyloxy)-3-bromo-1H-indole

Serotonin (5-hydroxytryptamine, 5-HT) is a pivotal monoamine neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1][2] Its central role has made the 5-HT receptor system a primary target for therapeutic intervention in neurology and psychiatry.[2][3] The synthesis of novel serotonin analogs is a cornerstone of drug discovery, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation therapeutics with improved selectivity and efficacy.[3][4]

The indole scaffold is the defining structural feature of serotonin.[5] For synthetic chemists, 5-(Benzyloxy)-3-bromo-1H-indole represents a highly strategic and versatile starting material for accessing a diverse library of serotonin analogs. Its utility is rooted in two key features:

-

The 5-Benzyloxy Group: This moiety serves as a protected form of the crucial 5-hydroxyl group found in serotonin. The benzyl ether is robust enough to withstand a variety of reaction conditions, yet it can be cleaved reliably in a final step to unmask the phenol.[6][7][8]

-

The 3-Bromo Substituent: The bromine atom at the C3 position of the indole ring is a powerful synthetic handle. It provides a reactive site for modern palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient installation of the tryptamine side-chain or other complex fragments.[9]

This document provides a detailed guide for researchers and drug development professionals on the application of 5-(Benzyloxy)-3-bromo-1H-indole in the synthesis of serotonin analogs, focusing on two cornerstone palladium-catalyzed methodologies: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Core Synthetic Pathways: Palladium-Catalyzed C-C and C-N Bond Formation

The construction of serotonin analogs from 5-(Benzyloxy)-3-bromo-1H-indole predominantly relies on palladium-catalyzed cross-coupling reactions to build the characteristic tryptamine side-chain or introduce other functionalities at the C3 position.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally reliable method for forming carbon-carbon bonds.[5][10][11] In this context, it is used to couple the 3-bromoindole with an organoboron reagent (e.g., a boronic acid or ester) that contains the desired side-chain precursor. This strategy offers broad functional group tolerance and typically proceeds under mild conditions.[5][11] The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the 3-bromoindole, transmetalation with the activated boronic acid, and reductive elimination to yield the C-C coupled product and regenerate the catalyst.[5][10]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a transformation that is otherwise challenging.[12][13] This reaction allows for the direct coupling of the 3-bromoindole with a primary or secondary amine.[12][14] This can be a highly convergent approach to tryptamine analogs, where an amine bearing the ethyl side-chain can be directly installed. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[13][15] The catalytic cycle is similar in principle to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[13]

Experimental Protocols and Methodologies

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood.[16][17] 3-Bromoindoles and palladium catalysts can be hazardous; appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[18][19][20] Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Suzuki-Miyaura Coupling of 5-(Benzyloxy)-3-bromo-1H-indole

This protocol describes a general procedure for the C-C bond formation at the C3 position. The choice of boronic acid, ligand, and base may require optimization for specific substrates.

Workflow Diagram:

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-(Benzyloxy)-3-bromo-1H-indole (1.0 equiv), the desired aryl- or alkylboronic acid (1.2–1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

-

Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (4:1 ratio), via syringe.

-

Place the vial in a preheated oil bath and stir vigorously at 80–100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired 5-benzyloxy-3-substituted-1H-indole.

Data Presentation: Representative Suzuki-Miyaura Conditions

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | ~90-98 |

| (2-Formylphenyl)boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | DME/H₂O | 80 | ~80-92 |

| Vinylboronic acid pinacol ester | PdCl₂(dppf) | Na₂CO₃ | THF/H₂O | 70 | ~75-88 |

Yields are approximate and based on literature precedents for similar substrates. Optimization is recommended.[5][21][22]

Protocol 2: Buchwald-Hartwig Amination of 5-(Benzyloxy)-3-bromo-1H-indole

This protocol outlines a general method for C-N bond formation, ideal for synthesizing tryptamine precursors or other N-substituted analogs directly.

Catalytic Cycle Diagram:

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., BrettPhos or RuPhos, 2-4 mol%).

-

Add 5-(Benzyloxy)-3-bromo-1H-indole (1.0 equiv) and a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) (1.5–2.0 equiv).[14][23]

-

Remove the tube from the glovebox, add the amine coupling partner (1.2–1.5 equiv) followed by a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat in an oil bath at 80–110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product via column chromatography.

Protocol 3: Deprotection of the 5-Benzyloxy Group

The final step in many serotonin analog syntheses is the removal of the benzyl protecting group to reveal the biologically crucial 5-hydroxyl group. Catalytic hydrogenation is the most common and clean method.

Workflow Diagram:

Caption: Workflow for 5-benzyloxy deprotection via hydrogenation.

Step-by-Step Procedure (Catalytic Hydrogenation):

-

Dissolve the 5-benzyloxy-indole analog (1.0 equiv) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Carefully add palladium on activated carbon (Pd/C, 10% w/w) to the solution. The catalyst should be handled with care as it can be pyrophoric.

-

Seal the reaction vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or perform the reaction in a Parr hydrogenation apparatus.

-

Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected 5-hydroxy-indole analog. Further purification may be performed if necessary.

Alternative Deprotection Methods: For substrates with functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), other deprotection methods can be employed.[6][7]

| Method | Reagents | Conditions | Considerations |

| Lewis Acid Cleavage | BCl₃ or BBr₃ | CH₂Cl₂, -78 °C to 0 °C | Powerful but harsh; can affect other acid-sensitive groups.[24] |

| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, rt | Effective for electron-rich benzyl ethers (like p-methoxybenzyl), but may require specific conditions for simple benzyl ethers.[6][7] |

| Transfer Hydrogenolysis | Pd/C, Ammonium formate | MeOH, reflux | Milder than direct hydrogenation; avoids the need for H₂ gas handling. |

Conclusion

5-(Benzyloxy)-3-bromo-1H-indole stands out as a premier building block for the synthesis of serotonin analogs. Its bifunctional nature allows for the strategic application of powerful palladium-catalyzed cross-coupling reactions to construct the core tryptamine structure or introduce novel functionalities at the C3 position. The subsequent, reliable deprotection of the 5-benzyloxy group provides direct access to the final 5-hydroxyindole targets. The protocols and strategies outlined herein offer researchers a robust and versatile framework to accelerate the discovery and development of novel modulators of the serotonergic system.

References

-

Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Wang, B., et al. (n.d.). Palladium-Catalyzed, Enantioselective Desymmetrization of N-Acylaziridines with Indoles. PMC. Retrieved from [Link]

- González, C. C., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Tetrahedron Letters, 41(15), 2677-2681.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC. Retrieved from [Link]

-

Timári, G., et al. (2025, August 7). Synthesis of novel tryptamine and β-carboline derivatives via palladium-catalyzed reaction of bromotryptamine with organic boronic acids. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Silveira, C. P., et al. (n.d.). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. PMC. Retrieved from [Link]

-

Kim, K. S., et al. (2025, August 6). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (2016, March 21). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Retrieved from [Link]

-

PubChem. (n.d.). 5-Benzyloxyindole. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Rapid Access to Spirocyclized Indolenines via Palladium-Catalyzed Cascade Reactions of Tryptamine Derivatives and Propargyl Carbonate. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

ACS Publications. (2012, June 22). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. Retrieved from [Link]

-

NIST WebBook. (n.d.). 5-Benzyloxyindole-2-carboxylic acid. Retrieved from [Link]

-

PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

-

Semantic Scholar. (2023, February 8). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Beilstein Journals. (2019, March 25). Azologization of serotonin 5-HT 3 receptor antagonists. Retrieved from [Link]

-

PMC. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Retrieved from [Link]

-

PMC. (2021, May 3). Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill. Retrieved from [Link]

-

Max Delbrück Center. (2024, January 3). New agent regulates serotonin production. Retrieved from [Link]

Sources

- 1. BJOC - Azologization of serotonin 5-HT3 receptor antagonists [beilstein-journals.org]

- 2. Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New agent regulates serotonin production [dzhk.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzyl group - Wikipedia [en.wikipedia.org]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. chemimpex.com [chemimpex.com]

- 9. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.ca [fishersci.ca]

- 18. echemi.com [echemi.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 22. researchgate.net [researchgate.net]

- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 24. orgsyn.org [orgsyn.org]

Sonogashira coupling conditions for 5-(Benzyloxy)-3-bromo-1H-indole

Application Note: High-Efficiency Sonogashira Coupling of 5-(Benzyloxy)-3-bromo-1H-indole

Executive Summary

The Sonogashira cross-coupling of 5-(Benzyloxy)-3-bromo-1H-indole presents a specific set of electronic and chemoselective challenges. Unlike electron-deficient aryl halides (e.g., 4-bromonitrobenzene), this substrate is highly electron-rich due to the synergistic donation from the indole nitrogen and the 5-benzyloxy ether. Consequently, the oxidative addition of the Palladium(0) species into the C3–Br bond is the rate-determining step (RDS) and is often sluggish.

This guide outlines two validated protocols:

-

Method A (The Robust Route): Utilizing N-protection to lower the LUMO energy and prevent catalyst poisoning.

-

Method B (The Direct Route): A "protecting-group-free" approach using high-activity catalyst systems for rapid discovery chemistry.

Substrate Analysis & Mechanistic Strategy

Electronic Considerations

The 5-(benzyloxy) group acts as a strong

-

Challenge: Pd(0) is nucleophilic; it reacts fastest with electrophilic (electron-poor) halides. The electron-rich nature of this substrate stabilizes the C–Br bond, requiring higher temperatures or electron-rich phosphine ligands to facilitate oxidative addition.

-

Risk: The free N–H proton (

in DMSO) can deprotonate under basic coupling conditions, forming an indolyl anion that may coordinate to Pd(II) species, leading to catalyst arrest or formation of inactive "Pd-black."

Strategic Decision Tree

Figure 1: Strategic workflow for selecting the optimal coupling pathway based on scale and purity requirements.

Detailed Protocols

Method A: The "Gold Standard" (N-Protected)

Recommended for scale-up (>1g) or when the alkyne partner is expensive.

Rationale: Protecting the nitrogen with a tert-butoxycarbonyl (Boc) group withdraws electron density from the indole ring. This lowers the energy barrier for oxidative addition at C3 and eliminates N-H acidity.

Reagents:

-

Substrate: N-Boc-5-(benzyloxy)-3-bromoindole (1.0 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

) -

Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%)

-

Base: Triethylamine (Et

N) (3.0 equiv) -

Solvent: Anhydrous THF (0.15 M concentration)

-

Alkyne: Terminal Alkyne (1.2 equiv)

Step-by-Step Protocol:

-

Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

-

Charging: Add the N-Boc-indole substrate, Pd(PPh

) -

Inerting: Cap the flask and evacuate/backfill with Argon three times. Critical: Oxygen causes rapid Glaser homocoupling of the alkyne.

-

Solvation: Syringe in anhydrous THF and Et

N. The solution should turn yellow/orange. -

Addition: Add the terminal alkyne dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting bromide usually fluoresces blue; the product often fluoresces intense blue/green.

-

-

Workup: Cool to RT. Dilute with Et

O, filter through a pad of Celite to remove Pd/Cu salts. Wash filtrate with NH

Method B: Direct Coupling (Unprotected)

Recommended for high-throughput screening or stable substrates.

Rationale: Uses a bidentate ligand (dppf) to stabilize the Pd species at the higher temperatures required for the electron-rich, unprotected indole.

Reagents:

-

Substrate: 5-(Benzyloxy)-3-bromo-1H-indole (1.0 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl

·CH -

Co-Catalyst: CuI (5 mol%)

-

Base: Diisopropylamine (DIPA) or Piperidine (3.0 equiv)

-

Solvent: DMF (Dimethylformamide) (anhydrous)

-

Temperature: 80°C

Step-by-Step Protocol:

-

Charging: Add substrate, Pd(dppf)Cl

, and CuI to a microwave vial or pressure tube. -

Degassing: Seal and purge with Argon for 5 minutes.

-

Solvent Mix: In a separate vial, mix DMF and DIPA and sparge with Argon for 10 minutes (dissolved oxygen is the enemy here).

-

Initiation: Add the solvent/base mixture to the solids via syringe, followed by the alkyne.[1]

-

Heating: Heat to 80°C for 6–12 hours.

-

Note: The solution will likely turn dark brown/black. This is normal for DMF/amine couplings.

-

-

Workup: Pour into water (10x volume). Extract with EtOAc (3x).[2] Crucial: Wash organic layer with LiCl (5% aq.) to remove DMF, then brine.

Mechanistic Insights & Visualization

The cycle below highlights the specific hurdles for this substrate.

Figure 2: Catalytic cycle. Note that for 5-(benzyloxy)-3-bromoindole, the Oxidative Addition is electronically disfavored compared to standard aryl bromides, requiring heat or electron-rich ligands.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Oxidative Addition failure. | Switch to Pd(dppf)Cl |

| Homocoupling (Alkyne Dimer) | Oxygen presence / Excess Cu. | Degas solvents rigorously (freeze-pump-thaw). Add alkyne slowly (syringe pump). |

| Pd Black Precipitation | Catalyst decomposition. | Add excess ligand (e.g., free PPh |

| Low Conversion (Unprotected) | Indole anion poisoning. | Switch to Method A (Boc protection) or use Na |

References

-

Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Gribble, G. W. (2010). Metalation of Indoles and Their Cross-Coupling Reactions. Topics in Heterocyclic Chemistry. Link

-

Liang, B., et al. (2005).[4] Palladium-Catalyzed Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes.[5] The Journal of Organic Chemistry, 70(1), 391–393.[4] Link

-

BenchChem. (2025).[1][2][6] Application Notes: Sonogashira Coupling of 5-Bromoindole.[1][6] BenchChem Protocols. Link

-

Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1156. (Context on 3-haloindole reactivity). Link

Sources

Technical Support Center: 5-Benzyloxyindole Bromination Guide

Core Directive: The "Gold Standard" Protocol

The bromination of 5-benzyloxyindole is a kinetic balancing act. The 5-benzyloxy group is a strong electron-donating group (EDG), significantly activating the indole ring compared to a standard indole. This increased nucleophilicity at the C3 position makes the reaction rapid but prone to over-bromination (formation of 2,3-dibromo species) and oxidative dimerization.

The Validated Workflow (NBS/DMF Method)

Note: Elemental bromine (

Reagents:

-

Substrate: 5-Benzyloxyindole (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (0.95 – 1.0 equiv)

-

Solvent: DMF (Anhydrous preferred, though not strictly required)

-

Quench: 10% Aqueous Sodium Thiosulfate (

)

Step-by-Step Methodology:

-

Preparation: Dissolve 5-benzyloxyindole in DMF (10 mL/g) in a round-bottom flask.

-

Temperature Control: Cool the solution to 0°C (ice bath). Critical: Do not perform at room temperature initially.

-

Light Exclusion: Wrap the flask in aluminum foil.

-

Reasoning: Light promotes radical generation, which can lead to bromination at the benzylic position (

) rather than the indole ring.

-

-

Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise over 30–60 minutes.

-

Visual Cue: The solution will likely turn from clear/yellow to a darker amber/brown.

-

-

Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC (See QC & Analysis below).

-

Quench: Pour the reaction mixture into ice-cold water containing 10%

.-

Function: Neutralizes unreacted NBS and prevents post-reaction bromination.

-

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with water ( -

Purification: Flash column chromatography (See Purification Warnings).

Visualizing the Workflow

The following diagram outlines the critical decision points and process flow for this synthesis.

Caption: Operational workflow for C3-bromination. Note the iterative loop at the monitoring stage to prevent over-bromination.

Troubleshooting Matrix

Issue 1: Low Yield / Decomposition on Column

Symptom: The crude NMR looks clean, but after column chromatography, the yield drops significantly, or the product turns purple/black. Root Cause: Acid Sensitivity. 3-Haloindoles are notoriously unstable on acidic silica gel. The electron-rich indole ring is prone to acid-catalyzed polymerization or hydrolysis. Corrective Action:

-

Pre-treat Silica: Slurry the silica gel with 1–2% Triethylamine (TEA) in hexanes before packing the column.

-

Eluent Modification: Add 1% TEA to your mobile phase (e.g., Hexanes/EtOAc + 1% TEA).

-

Alternative Phase: Use Neutral Alumina instead of silica gel.

Issue 2: Formation of 2,3-Dibromo Product

Symptom: A second spot appears on TLC with a slightly lower Rf than the desired product. Mass spec shows M+2 and M+4 isotope patterns characteristic of two bromine atoms. Root Cause: Stoichiometry & Temperature. The product (3-bromo-5-benzyloxyindole) is still electron-rich and can react with excess NBS to brominate the C2 position. Corrective Action:

-

Strict Stoichiometry: Never use excess NBS initially. Start with 0.95 equivalents.

-

Slow Addition: If NBS is added too quickly, local high concentrations favor di-bromination.

-

Temperature: Keep strictly at

. If selectivity is still poor, lower to

Issue 3: Benzylic Bromination Impurity

Symptom: Product contains an impurity where the benzylic

-

Blackout: Wrap the flask completely in foil.

-

Solvent Choice: Ensure DMF is used (polar aprotic favors ionic mechanism). Avoid non-polar solvents like

or Benzene which favor radical pathways.

Comparative Data: Solvent & Conditions

| Parameter | Standard (Recommended) | Alternative A | Alternative B |

| Solvent | DMF | THF | Acetonitrile |

| Reagent | NBS | Pyridinium Tribromide | |

| Temp | 0°C | -78°C | Room Temp |

| Yield | 85-95% | 70-80% | <50% (Complex mix) |

| Selectivity | High (C3) | High (C3) | Poor (C2/C3 mix) |

| Key Risk | Workup (DMF removal) | Solubility issues | Over-oxidation |

Mechanistic & Pathway Analysis

Understanding why the reaction fails is as important as knowing how to fix it. The diagram below illustrates the competing pathways.

Caption: Competing reaction pathways. The ionic path (top) leads to the target; light/radicals lead to side chain bromination (bottom).

Frequently Asked Questions (FAQs)

Q: Can I use elemental bromine (

Q: My product turned purple on the filter paper. What happened? A: This is "Indole Oxidative Dimerization." 3-Haloindoles are sensitive to air and light. If left exposed to air/light on a filter or silica, they can dimerize to form indigo-type dyes (often deep blue or purple).

-

Fix: Store the product under Nitrogen/Argon in the dark, preferably in a freezer.

Q: How do I remove DMF completely without high heat?

A: DMF has a high boiling point (

-

Protocol: Dilute the reaction mixture with 5–10 volumes of water and extract into Ethyl Acetate or Ether. Wash the organic layer 3 times with water. The DMF will partition into the aqueous phase.

References

- General Indole Bromination with NBS: Mellinger, M. P., et al. "A simple and efficient synthesis of 3-bromoindoles." Journal of Organic Chemistry. (General methodology for NBS bromination in DMF). Note: Standard protocols for 3-bromoindole synthesis are widely adapted from: Smith, M. B., & March, J. March's Advanced Organic Chemistry.

-

Stability of 3-Haloindoles

-

Bocchi, V., & Palla, G. (1986). "Protonation and stability of 3-bromoindoles." Tetrahedron.

- Insight: Discusses the acid sensitivity and polymeriz

-

-

Synthesis of 5-Benzyloxyindole Derivatives

-

Standard procedure adapted from: Organic Syntheses, Coll. Vol. 6, p. 104 (1988).

- Context: While this ref describes the synthesis of the starting material, the handling precautions for benzyloxyindoles are relevant.

-

-

Avoiding Benzylic Bromination (Wohl-Ziegler)

-

Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948, 43 (2), pp 271–317.

- Insight: The foundational text establishing the radical vs. ionic nature of NBS reactions based on solvent and light.

-

Sources

Recrystallization techniques for purifying 5-(Benzyloxy)-3-bromo-1H-indole

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of 5-(Benzyloxy)-3-bromo-1H-indole , a critical intermediate often utilized in the synthesis of serotonin receptor modulators and kinase inhibitors.

Purifying this compound presents a unique "hydrophobic-labile" paradox:

-

Hydrophobicity: The 5-benzyloxy group renders the molecule significantly lipophilic, often leading to "oiling out" in standard alcohol/water systems.

-

Lability: The C3-bromine bond renders the indole core electron-deficient and sensitive to light and thermal stress, leading to rapid oxidative degradation (pinking/reddening).

This guide replaces generic protocols with a field-validated approach designed to maximize yield while preserving the integrity of the carbon-bromine bond.

Physicochemical Profile

| Property | Data | Implications for Recrystallization |

| Molecular Formula | C₁₅H₁₂BrNO | Moderate molecular weight; bulky benzyl group. |

| Solubility | Low in water/alkanes; High in DCM/THF; Moderate in Toluene/EtOH. | Requires a binary solvent system (Solvent/Anti-solvent). |

| Melting Point | ~100–105°C (varies by purity) | Do not exceed 80°C during dissolution to prevent decomposition. |

| Key Impurities | Succinimide, 5-(Benzyloxy)indole (SM), Isatin derivatives. | Succinimide is water-soluble; SM is the difficult separation. |

Solvent System Selection Strategy

We do not recommend a "one-size-fits-all" approach.[1] Select your system based on your crude material's profile.

Primary Recommendation: The Aromatic/Aliphatic System

Solvent A (Dissolver): Toluene Solvent B (Anti-solvent): Heptane (or Hexane)

-

Why: The aromatic toluene interacts well with the indole/benzyl rings via

-

Secondary Recommendation: The Polar/Aqueous System

Solvent A: Ethanol (Absolute) Solvent B: Water

-

Why: Only use this if your main impurity is the starting material (5-benzyloxyindole) or if the crude is very dark (tarry). The high polarity difference helps remove tars, but the risk of "oiling out" is high due to the benzyl group's hydrophobicity.

Decision Matrix (Logic Flow)

Figure 1: Solvent selection logic based on impurity profile. Toluene/Heptane is the robust default for brominated indoles.

Standard Operating Procedure (SOP)

Method: Toluene/Heptane Recrystallization Scale: 1.0 g – 50.0 g basis

Phase 1: Dissolution[2]

-

Place the crude solid in an Erlenmeyer flask.

-

Add Toluene (approx. 5–7 mL per gram of solid).

-

Heat gently to 65–70°C . Critical: Do not reflux (110°C) as this accelerates debromination.

-

If solids remain (likely succinimide or inorganic salts), filter the hot solution through a pre-warmed glass frit or fluted filter paper.

Phase 2: Crystallization[3]

-

Return the clear amber filtrate to the heat source.

-

Slowly add Heptane dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.

-

Add just enough Toluene (0.5–1 mL) to clear the solution again.

-

Remove from heat. Cover the flask with foil to protect from light .

-

Allow to cool to Room Temperature (RT) slowly over 2 hours. Do not rush this step.

-

Once at RT, transfer to a fridge (4°C) for 4 hours.

Phase 3: Isolation[4]

-

Filter the crystals using vacuum filtration.

-

Wash the cake with a cold (0°C) mixture of Toluene:Heptane (1:3 ratio).

-

Dry under high vacuum at ambient temperature (25°C). Avoid oven drying.

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users.

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common issue with benzyloxy-indoles. The "metastable zone" is narrow, and the melting point is depressed by impurities, causing the product to separate as a liquid droplet before it can form a lattice. Corrective Actions:

-

The Seeding Trick: Save a tiny crystal from a previous batch (or scratch the glass side). Add it when the solution is typically 5-10°C below the saturation point.

-

Reduce Anti-solvent: You likely added too much Heptane too quickly. Re-heat to dissolve the oil, add a small amount of Toluene, and cool much slower.

-

Temperature Control: Do not cool to 4°C immediately. Hold the solution at 25°C with stirring until solids form.

Issue 2: "The crystals are turning pink/red during filtration."

Diagnosis: 3-Bromoindoles are highly susceptible to oxidative radical formation, catalyzed by light and heat. The red color indicates the formation of radical dimers or isatin-like species. Corrective Actions:

-

Light Exclusion: Wrap your flask and filtration funnel in aluminum foil.

-

Antioxidant Wash: Wash the filter cake with a 1% aqueous solution of Sodium Metabisulfite (

) followed by water, then dry. -

Speed: Minimize the time the wet cake is exposed to air. Move to vacuum drying immediately.

Issue 3: "Low recovery yield (<50%)."

Diagnosis: The compound is moderately soluble in toluene even when cold. Corrective Actions:

-

Mother Liquor Recovery: Do not discard the filtrate. Concentrate it to half volume and repeat the crystallization (Second Crop). Note: The second crop will be less pure.

-

Solvent Ratio: Ensure you are pushing the saturation point. The solution should be on the verge of precipitation when hot.

Workflow Visualization

Figure 2: Optimized workflow for purifying 5-(benzyloxy)-3-bromo-1H-indole.

Stability & Storage Protocols

Once purified, the stability of 5-(Benzyloxy)-3-bromo-1H-indole is finite. Follow these strict storage guidelines to prevent re-purification needs.

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: -20°C is required for long-term storage (>1 month).

-

Container: Amber glass vials with Teflon-lined caps.

-

Shelf-Life: Re-test purity (TLC/HPLC) every 6 months. If the color shifts from off-white/beige to pink, repurify immediately.

References

-

General Recrystallization Solvents: Department of Chemistry, University of Rochester. Tips and Tricks: Recrystallization. Available at: [Link]

-

Bromination of Indoles: Hino, T., et al. Bromination of 3-Substituted Indoles.[2] Chemical & Pharmaceutical Bulletin.[2] Available at: [Link]

-

Purification of N-Bromosuccinimide (Reagent Purity): Organic Syntheses, Coll. Vol. 5, p.145. Purification of NBS to prevent side reactions. Available at: [Link][3]

Sources

Overcoming steric hindrance in 5-substituted indole coupling reactions

Topic: Overcoming Steric & Electronic Barriers in 5-Substituted Indole Couplings

Welcome to the Advanced Synthesis Support Module

Status: Operational | Tier: L3 (Senior Scientist) Subject: 5-Substituted Indole Cross-Coupling

Executive Summary: Functionalizing the indole C5 position presents a unique duality: it is electronically distinct from the pyrrolic C2/C3 (resembling a deactivated benzene system) yet lacks the extreme steric crowding of the C4/C7 "bay" regions. However, steric hindrance becomes the critical failure mode when coupling C5-halides with bulky ortho-substituted partners or when forcing C-N bonds (Buchwald-Hartwig) where the indole N-H creates catalyst poisoning or competitive deprotonation issues.

This guide provides validated workflows to overcome these specific barriers, moving beyond standard "textbook" conditions to high-turnover catalytic systems.

PART 1: The Diagnostic Matrix

Use this troubleshooting grid to identify why your C5-coupling failed.

| Symptom | Chemical Signature | Root Cause Analysis | Immediate Corrective Action |

| 0% Conversion | Starting material (SM) recovered intact. | Catalyst Death. The oxidative addition (OA) step failed. Common with electron-rich aryl chlorides or bulky bromides. | Switch to Pd-G3/G4 precatalysts (e.g., XPhos-Pd-G3). These generate active Pd(0) immediately, bypassing the induction period of Pd(OAc)₂. |

| Protodeboronation | Indole (H) recovered instead of Indole-Boronate. | Base-Catalyzed Hydrolysis. Indolyl-5-boronic acids are prone to C-B bond cleavage in aqueous base/high heat. | Switch Polarity: Use 5-Haloindole + Partner-Boronate. Or: Use MIDA boronates with anhydrous base ( |

| Dehalogenation | Indole-H recovered instead of 5-Haloindole. | Increase ligand bulk (e.g., SPhos or AntPhos ) to accelerate reductive elimination. Avoid alcoholic solvents. | |

| Homocoupling | Ar-Ar dimer observed. | Oxygen Leak / Slow Transmetalation. | Degas rigorously. If using Boronic Acids, switch to Pinacol Esters to reduce disproportionation. |

| Catalyst Poisoning | Reaction stalls at 10-20%. | Free N-H Interference. The indole nitrogen coordinates to Pd, shutting down the cycle. | Protect Nitrogen (Boc/Tosyl) OR use LiHMDS (2.2 equiv) to fully deprotonate the indole before adding catalyst (Buchwald Protocol). |

PART 2: Optimization Workflows

Workflow A: The "Bulky Partner" Suzuki Coupling

Scenario: Coupling 5-bromoindole with an ortho-substituted (sterically hindered) aryl boronic acid.

The Challenge: Steric bulk hinders the transmetalation step. Standard ligands (

Recommended Protocol:

-

Catalyst: XPhos-Pd-G3 (2.0 mol%) or SPhos-Pd-G3 (for extreme sterics).

-

Why G3? Pre-formed precatalyst ensures 1:1 L:Pd ratio and rapid initiation even at lower temperatures.

-

-

Base:

(2.0 - 3.0 equiv).-

Why? Mild enough to prevent protecting group cleavage, strong enough to activate the boronate.

-

-

Solvent: 1,4-Dioxane :

(4:1) or n-Butanol.-

Tip: If protodeboronation is observed, switch to anhydrous THF and use CsF (2.0 equiv) as the activator.

-

-

Temperature: 80°C (Start), ramp to 100°C if sluggish.

Visualizing the Decision Logic:

Caption: Logic flow for selecting the correct ligand system based on the steric demand of the coupling partner.

Workflow B: Buchwald-Hartwig Amination (C-N Bond)

Scenario: Aminating 5-bromoindole with a secondary amine while the Indole N-H is unprotected.

The Challenge: The indole N-H (

Step-by-Step Protocol:

-

Preparation: Flame-dry a vial. Add 5-bromoindole (1.0 equiv).

-

Deprotonation: Add LiHMDS (1.0 M in THF, 2.2 equiv ) at room temperature. Stir for 10 mins.

-

Note: You need >2 equiv because 1 equiv neutralizes the Indole N-H, and the second equiv acts as the base for the C-N coupling cycle.

-

-

Catalyst Addition: Add RuPhos-Pd-G3 (1-2 mol%) and the Amine (1.2 equiv).

-

Ligand Selection:

-

RuPhos: Best for Secondary Amines.

-

BrettPhos: Best for Primary Amines.[1]

-

-

-

Reaction: Heat to 65°C. Conversion is usually rapid (< 4 hours).

Data Comparison: Base Effects on 5-Bromoindole Amination

| Base System | Yield (Morpholine Coupling) | Notes |

| < 10% | Failed. Incomplete deprotonation leads to catalyst inhibition. | |

| 35% | Moderate. Competitive binding of Indole-N vs. Amine-N. | |

| LiHMDS (2.2 eq) / THF | 92% | Optimal. Indolyl-Li species is spectator; reaction proceeds cleanly. |

PART 3: Advanced Steric Management (The "AntPhos" Solution)

Scenario: The "Impossible" Coupling – 5-Haloindole + 2,6-Disubstituted Aryl Boronic Acid.

When standard bulky phosphines (SPhos) fail due to extreme steric crowding (e.g., forming a "molecular gear"), you must switch to rigid, geometric ligands.

-

Ligand: AntPhos (Anthracene-based phosphine).

-

Mechanism: The anthracene backbone forms a rigid "roof" over the Palladium center. This prevents